molecular formula C9H6F3NO4 B6178953 2-methyl-3-nitro-5-(trifluoromethyl)benzoic acid CAS No. 1396780-63-4

2-methyl-3-nitro-5-(trifluoromethyl)benzoic acid

Cat. No.: B6178953
CAS No.: 1396780-63-4
M. Wt: 249.1
InChI Key:
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Description

2-methyl-3-nitro-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H6F3NO4. It is characterized by the presence of a trifluoromethyl group (-CF3), a nitro group (-NO2), and a carboxylic acid group (-COOH) attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-nitro-5-(trifluoromethyl)benzoic acid typically involves the nitration of 2-methyl-5-(trifluoromethyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-nitro-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-3-nitro-5-(trifluoromethyl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals, dyes, and materials with specialized properties

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-5-(trifluoromethyl)benzoic acid depends on its chemical structure and the specific context of its application. For instance, in biological systems, the nitro group may undergo bioreduction to form reactive intermediates that interact with cellular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, influencing its interaction with molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3-nitro-5-(trifluoromethyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both a nitro group and a trifluoromethyl group makes it a versatile compound for various synthetic and research applications .

Properties

CAS No.

1396780-63-4

Molecular Formula

C9H6F3NO4

Molecular Weight

249.1

Purity

95

Origin of Product

United States

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